molecular formula C7H9BrN2 B1292053 5-bromo-N-ethylpyridin-2-amine CAS No. 856850-36-7

5-bromo-N-ethylpyridin-2-amine

Cat. No. B1292053
Key on ui cas rn: 856850-36-7
M. Wt: 201.06 g/mol
InChI Key: PTXWZJGCLYCDFV-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

5-Bromo-pyridin-2-ylamine and acetaldehyde were treated under the conditions of Compound 64C to give the intermediate (5-bromo-pyridin-2-yl)-ethyl-amine. This was then reacted with Compound 64A to give the title product. MS m/z 481 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 64C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH:9](=O)[CH3:10].COC(=O)COC1C=C(OC)C(SCCCN(CC)C2C=CC(C3C=CC=CC=3)=CN=2)=CC=1C>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH2:9][CH3:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Compound 64C
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C(=C1)OC)SCCCN(C1=NC=C(C=C1)C1=CC=CC=C1)CC)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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